![molecular formula C19H22N2O6S2 B2403419 4-メチル-N-[4-(メチルスルホニル)フェニル]-3-(モルホリン-4-イルスルホニル)ベンズアミド CAS No. 900135-97-9](/img/structure/B2403419.png)
4-メチル-N-[4-(メチルスルホニル)フェニル]-3-(モルホリン-4-イルスルホニル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The exact mechanism of action of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as COX-2, MMP-9, and NF-κB. 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has also been found to activate the Nrf2-ARE pathway, which plays a crucial role in regulating cellular responses to oxidative stress.
Biochemical and Physiological Effects:
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has been found to have various biochemical and physiological effects in different cell types and animal models. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has also been found to reduce oxidative stress and DNA damage in cells exposed to various stressors.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide in lab experiments is its relatively low toxicity and high solubility in water. It can be easily synthesized in large quantities and has been found to be stable under various conditions. However, one of the limitations of using 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is its limited availability and high cost, which may limit its use in some studies.
将来の方向性
There are several future directions for research on 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide. One of the potential areas of application is in the development of novel anticancer therapies. 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has been found to have potent anticancer properties and may be used in combination with other drugs to enhance their efficacy. Another potential area of research is in the development of therapies for neurodegenerative disorders, such as Alzheimer's disease. 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has been found to have neuroprotective properties and may be used to prevent or slow down the progression of these diseases.
Conclusion:
In conclusion, 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method is efficient and reproducible, and it has been extensively studied for its biochemical and physiological effects. 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has been found to have anti-inflammatory, antioxidant, and anticancer properties, and may be used in the development of novel therapies for various diseases. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
合成法
The synthesis of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 4-methyl-N-(4-nitrophenyl)benzamide with methylsulfonyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with morpholine-4-sulfonyl chloride to obtain 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide. This method has been described in detail in various research articles and has been found to be efficient and reproducible.
科学的研究の応用
抗菌活性
類似の構造を持つ化合物は、抗菌活性を有することが判明しています。 例えば、一連の2-(4-メチルスルホニルフェニル)インドール誘導体は、中等度から良好なレベルの抗菌活性を示すことが判明しました 。これは、「4-メチル-N-[4-(メチルスルホニル)フェニル]-3-(モルホリン-4-イルスルホニル)ベンズアミド」が、潜在的に類似の抗菌特性を有する可能性があることを示唆しています。
抗炎症活性
これらの化合物は、抗炎症活性も有することが判明しています。 特に、炎症において重要な役割を果たす酵素であるCOX-2の阻害が確認されています 。これは、それらが炎症に関連する状態の治療に潜在的に有用であることを示しています。
抗ウイルス活性
「4-メチル-N-[4-(メチルスルホニル)フェニル]-3-(モルホリン-4-イルスルホニル)ベンズアミド」を含むインドール誘導体は、抗ウイルス活性を有することが判明しています 。これは、この化合物が新しい抗ウイルス薬の開発に使用できる可能性を示唆しています。
抗癌活性
インドール誘導体は、抗癌活性を有することが判明しています 。これは、「4-メチル-N-[4-(メチルスルホニル)フェニル]-3-(モルホリン-4-イルスルホニル)ベンズアミド」が、新しい抗癌薬の開発に使用できる可能性があることを示唆しています。
抗酸化活性
インドール誘導体は、抗酸化活性を有することが判明しています 。これは、「4-メチル-N-[4-(メチルスルホニル)フェニル]-3-(モルホリン-4-イルスルホニル)ベンズアミド」が、抗酸化剤として使用できる可能性があることを示唆しています。
有機合成における利用
類似の構造を持つ化合物である4-(メチルスルホニル)フェニル酢酸は、有機合成における重要な原料および中間体として使用されています 。これは、「4-メチル-N-[4-(メチルスルホニル)フェニル]-3-(モルホリン-4-イルスルホニル)ベンズアミド」が、同様に使用できる可能性があることを示唆しています。
特性
IUPAC Name |
4-methyl-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-14-3-4-15(13-18(14)29(25,26)21-9-11-27-12-10-21)19(22)20-16-5-7-17(8-6-16)28(2,23)24/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYWMFWHPOZFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

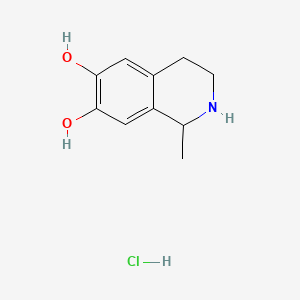
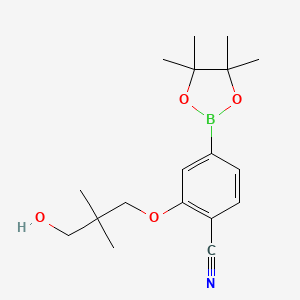
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)

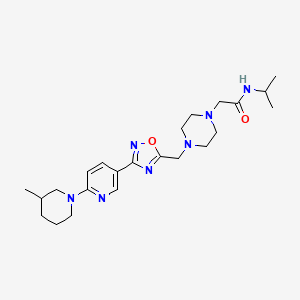
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)
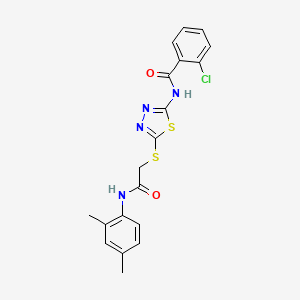
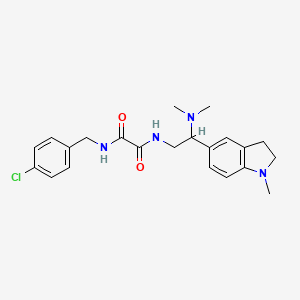

![[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B2403354.png)
![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)
